molecular formula C16H15ClINO2 B6005003 N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B6005003
M. Wt: 415.65 g/mol
InChI Key: FWHYBXSNVKQWHO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and iodo substituent on the phenyl ring, as well as an ethylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-iodoaniline and 4-ethylphenol.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-4-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chloro-4-iodophenyl)chloroacetamide.

    Substitution Reaction: The intermediate N-(2-chloro-4-iodophenyl)chloroacetamide is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the acetamide moiety.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the phenyl ring or acetamide moiety.

    Reduction: Reduced derivatives of the phenyl ring or acetamide moiety.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-2-(4-ethylphenoxy)acetamide
  • N-(2-chloro-4-bromophenyl)-2-(4-ethylphenoxy)acetamide
  • N-(2-chloro-4-methylphenyl)-2-(4-ethylphenoxy)acetamide

Uniqueness

N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the ethylphenoxy group and acetamide moiety provides a distinct chemical profile compared to similar compounds.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(18)9-14(15)17/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHYBXSNVKQWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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